molecular formula C7H5IN2S B1517221 4-Iodobenzo[d]thiazol-2-amine CAS No. 1039326-79-8

4-Iodobenzo[d]thiazol-2-amine

Cat. No. B1517221
CAS RN: 1039326-79-8
M. Wt: 276.1 g/mol
InChI Key: TUXDMUCMYYXVQX-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]thiazol-2-amine is a heterocyclic organic compound. It is a member of the azole heterocycles that include imidazoles and oxazoles . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The synthesized compounds were further evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Utility in Organic Reactions

4-Iodobenzo[d]thiazol-2-amine serves as a key intermediate in synthetic organic chemistry, facilitating the development of complex molecules. Nicolaou et al. (2004) demonstrated the use of o-Iodoxybenzoic acid (IBX) in the manipulation of nitrogen- and sulfur-containing substrates, enabling the efficient dehydrogenation of amines and oxidative cleavage of dithioacetals and dithioketals under mild conditions. This process allows for the synthesis of imines, oximes, ketones, and aromatic N-heterocycles, providing valuable synthetic intermediates for further chemical transformations (Nicolaou, Mathison, Montagnon, 2004).

Catalysis and CO2 Fixation

Das et al. (2016) explored thiazolium carbene catalysts derived from vitamin B1 for the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This represents a sustainable approach for synthesizing valuable pharmaceuticals and natural products, highlighting the potential of this compound derivatives in green chemistry applications (Das, Bobbink, Bulut, Soudani, Dyson, 2016).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the core structure of this compound and its derivatives are frequently employed to design novel compounds with significant biological activities. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, including antimicrobial and antiproliferative properties. This research indicates the importance of such scaffolds in developing new therapeutic agents with potential applications in cancer treatment and microbial infections (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, Şener, 2020).

Green Chemistry and Sustainable Processes

Prasad et al. (2012) introduced a green protocol for the synthesis of 2,3-disubstituted 4-thiazolidinones "on water" using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst. This method demonstrates the environmental benefits of water as a solvent and highlights the role of this compound derivatives in promoting eco-friendly chemical reactions (Prasad, Preetam, Nath, 2012).

Safety and Hazards

The safety data sheet indicates that 4-Iodobenzo[d]thiazol-2-amine has a GHS classification in accordance with 29 CFR 1910 (OSHA HCS) for acute toxicity, oral (Category 4), H302 Skin corrosion/irritation (Category 2) . It should be stored in a dark place, sealed in dry, at 2-8C .

properties

IUPAC Name

4-iodo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXDMUCMYYXVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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